molecular formula C₄₄H₄₀N₆O₃ B1145506 2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl CAS No. 1361024-33-0

2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl

Cat. No. B1145506
CAS RN: 1361024-33-0
M. Wt: 700.83
InChI Key:
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Description

The compound “2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]” is an impurity of Fimasartan . Fimasartan is a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure .


Synthesis Analysis

The synthesis of this compound typically involves the reaction of 2-butyl-4-methyl-1-oxygen-5-pyrimidine acetic acid with methyl ketone and choline chloride under appropriate reaction conditions .


Molecular Structure Analysis

The molecular formula of this compound is C46H45N7O2 and it has a molecular weight of 727.90 . The IUPAC name is 2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylacetamide .


Physical And Chemical Properties Analysis

The compound has a boiling point of 882.1±75.0 °C at 760 mmHg and a density of 1.17 g/cm3 . Its pKa is predicted to be 1.36±0.70 .

Mechanism of Action

As an impurity of Fimasartan, this compound may share similar mechanisms of action. Fimasartan is a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure .

Future Directions

Future research could focus on further elucidating the synthesis, chemical reactions, and mechanism of action of this compound. Additionally, more detailed safety and hazard information could be beneficial. As an impurity of Fimasartan, understanding this compound could also provide insights into the synthesis and metabolism of Fimasartan .

properties

{ "Design of the Synthesis Pathway": "The synthesis of compound 2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl' can be achieved by a multistep synthesis pathway involving several reactions.", "Starting Materials": [ "4-methyl-2-pentanone", "butyl Grignard reagent", "2-bromo-1,1'-biphenyl", "triphenylmethane", "sodium azide", "copper sulfate", "sodium ascorbate", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1,1'-biphenyl by bromination of biphenyl with bromine in acetic acid and ethanol.", "Step 2: Synthesis of 2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl' by reaction of tripheylmethane with sodium azide in the presence of copper sulfate and sodium ascorbate.", "Step 3: Synthesis of butyl 2-(2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl)-1,6-dihydro-4-methyl-6-oxo-1-pyridinecarboxylate by reaction of 2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl' with 4-methyl-2-pentanone in the presence of sodium hydroxide.", "Step 4: Synthesis of 2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl' by reaction of butyl Grignard reagent with butyl 2-(2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl)-1,6-dihydro-4-methyl-6-oxo-1-pyridinecarboxylate." ] }

CAS RN

1361024-33-0

Molecular Formula

C₄₄H₄₀N₆O₃

Molecular Weight

700.83

synonyms

Fimasartan Impurity

Origin of Product

United States

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